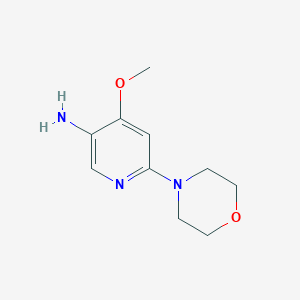

4-Methoxy-6-morpholinopyridin-3-amine

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-methoxy-6-morpholin-4-ylpyridin-3-amine |

InChI |

InChI=1S/C10H15N3O2/c1-14-9-6-10(12-7-8(9)11)13-2-4-15-5-3-13/h6-7H,2-5,11H2,1H3 |

InChI Key |

UNKYQGWXSAVISR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1N)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Methoxy-6-morpholinopyridin-3-amine

Detailed Synthetic Route

Step 1: Preparation of 4-(5-nitro-pyridin-2-yl)morpholine

- Starting from 2-chloro-5-nitro-pyridine, a nucleophilic aromatic substitution is performed with morpholine in the presence of triethylamine in dichloromethane at room temperature for 3 hours.

- The reaction mixture is then worked up by aqueous extraction and organic layer isolation to yield 4-(5-nitro-pyridin-2-yl)morpholine as a yellow solid with a 100% yield.

- Characterization: LCMS m/e 210 (M+H).

Step 2: Catalytic Hydrogenation to 6-morpholinopyridin-3-amine

- The nitro intermediate is subjected to hydrogenation using 10% palladium on activated carbon catalyst in ethyl acetate at 20°C under hydrogen pressure (~50 psi) for 3 hours.

- This reduces the nitro group to an amino group, yielding 6-morpholinopyridin-3-amine as a light red solid.

- Characterization: LCMS m/e 180 (M+H).

Step 3: Introduction of the Methoxy Group at the 4-Position

- The methoxy group can be introduced via methylation or by starting from a methoxy-substituted precursor.

- One approach involves using 4-methoxyaniline derivatives or anisidine as starting materials, which are acylated and then subjected to further transformations to achieve the desired substitution pattern.

Alternative Synthetic Routes and Modifications

- Variations include the use of Suzuki–Miyaura coupling and other palladium-catalyzed cross-coupling reactions to introduce different substituents on the pyridine ring or to modify the morpholine moiety.

- For example, morpholine substitution at the 6-position can be achieved by nucleophilic substitution on halogenated pyridines, followed by coupling reactions to install additional functional groups.

- Catalytic hydrogenation remains a key step for converting nitro groups to amines in these synthetic routes.

Data Tables Summarizing Preparation Details

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Product | Yield (%) | Characterization Data |

|---|---|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-chloro-5-nitro-pyridine | Morpholine, Triethylamine, DCM | RT, 3 h | 4-(5-nitro-pyridin-2-yl)morpholine | 100 | LCMS m/e 210 (M+H) |

| 2 | Catalytic Hydrogenation | 4-(5-nitro-pyridin-2-yl)morpholine | 10% Pd/C, H2, Ethyl acetate | 20°C, 50 psi H2, 3 h | 6-morpholinopyridin-3-amine | Crude | LCMS m/e 180 (M+H) |

| 3 | Methoxy Group Introduction | Amino-pyridine derivatives | Methylation agents or methoxy-substituted precursors | Varied (acid/base catalysis) | 4-Methoxy-6-morpholinopyridin-3-amine | Variable | NMR, LCMS, HRMS |

Research Findings and Notes on Preparation

- The hydrogenation step is critical and typically uses palladium on carbon catalysts under mild conditions (room temperature, moderate hydrogen pressure), ensuring high selectivity and conversion.

- The nucleophilic substitution with morpholine is efficient under mild conditions without requiring elevated temperatures or harsh reagents.

- Alternative methods for methoxy group introduction include acylation followed by condensation and deacylation steps, as reported in related aromatic amine syntheses.

- The compound’s unique combination of morpholine and methoxy substituents confers distinct biological activities, including antiproliferative effects against cancer cell lines, which underscores the importance of efficient synthetic access.

- Purification typically involves standard organic workup, extraction, and chromatographic techniques such as flash chromatography or crystallization to obtain analytically pure material.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-morpholinopyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where the methoxy or morpholine groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-6-morpholinopyridin-3-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-morpholinopyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Methoxy-6-morpholinopyridin-3-amine with structurally related pyridine derivatives:

Physicochemical Properties

- Solubility: The morpholine group in 4-Methoxy-6-morpholinopyridin-3-amine enhances water solubility compared to compounds with aromatic substituents (e.g., 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine).

- Electronic Effects: The 4-methoxy group donates electron density via resonance, altering reactivity compared to 2-Methyl-6-morpholinopyridin-3-amine, where the methyl group exerts inductive effects only.

- Lipophilicity (logP): Target compound: Estimated logP ~1.5 (balanced by morpholine and methoxy). 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine: Higher logP (~3.2) due to aromatic chloro-methylphenoxy group .

Q & A

Q. How should researchers validate the purity of 4-Methoxy-6-morpholinopyridin-3-amine batches before biological testing?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with UV detection at 254 nm. Confirm purity ≥95% and check for trace solvents (GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.